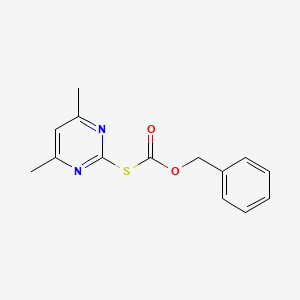

苄基S-4,6-二甲基嘧啶-2-基硫代碳酸酯

描述

Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate (BDT) is a novel and promising compound that has recently been developed as a potential synthetic reagent. BDT is a thiocarbonate, which is a type of organic compound that contains both a carbon and a sulfur atom. BDT is a versatile compound that has a wide range of uses in the laboratory and in scientific research.

科学研究应用

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Application Summary

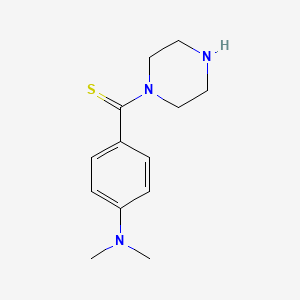

This compound is used as an intermediate in the synthesis of various bioactive molecules. Its reactivity with amines makes it a valuable precursor in the development of pharmaceuticals .

Methods of Application

The compound is reacted with amines such as benzylamine, morpholine, and ammonia to produce pyrimidine sulfenamides. These reactions typically involve heating the reactants under reflux conditions with a suitable solvent like ethanol .

Results and Outcomes

The resulting sulfenamides have been identified as potential antimicrobial agents. The synthesized compounds are characterized using techniques like IR, 1H NMR spectroscopy, and TLC. The yields vary depending on the specific amines used and the reaction conditions .

Application in Organic Synthesis

Scientific Field

Organic Synthesis

Application Summary

“o-benzyl s-(4,6-dimethylpyrimidin-2-yl) carbonothioate” serves as a key intermediate in the synthesis of complex organic molecules. It is particularly useful in constructing pyrimidine rings, which are prevalent in many natural and synthetic compounds .

Methods of Application

The compound undergoes alkylation reactions with sulfinic acids to form thiosulfoesters with a pyrimidine moiety. These reactions are carried out under controlled temperatures and may require catalysts to proceed efficiently .

Results and Outcomes

The alkylation reactions lead to the formation of various thiosulfoesters, which are then further reacted to create a wide range of pyrimidine derivatives. These derivatives are analyzed and purified using standard organic chemistry techniques .

Application in Agricultural Chemistry

Scientific Field

Agricultural Chemistry

Application Summary

In agricultural chemistry, this compound is explored for its potential use in creating new pesticides or herbicides. The pyrimidine core is a common structure in many agrochemicals .

Methods of Application

The compound is used as a building block to synthesize new molecules with potential agrochemical activity. It is often combined with other functional groups to enhance its activity and selectivity .

Results and Outcomes

The synthesized agrochemicals are tested for their efficacy against various pests and weeds. The results include data on the compound’s toxicity, biodegradability, and environmental impact .

Application in Material Science

Scientific Field

Material Science

Application Summary

This compound’s derivatives are investigated for their potential use in material science, particularly in the development of organic semiconductors and photovoltaic materials .

Methods of Application

The compound is polymerized or copolymerized with other monomers to create new materials with desirable electronic properties. These processes often involve complex polymerization techniques .

Results and Outcomes

The new materials are characterized for their conductivity, stability, and efficiency in converting light to electricity. The performance is quantified through various electrical measurements .

Application in Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

“o-benzyl s-(4,6-dimethylpyrimidin-2-yl) carbonothioate” is used as a standard or reagent in analytical procedures, such as chromatography, to detect or quantify other substances .

Methods of Application

The compound is used in calibration curves and as a reference material in chromatographic analyses. It may also react with analytes to form detectable derivatives .

Results and Outcomes

The use of this compound in analytical methods provides accurate and reliable measurements of various analytes. The results are often expressed in terms of detection limits and quantification accuracy .

Application in Environmental Science

Scientific Field

Environmental Science

Application Summary

Research in environmental science utilizes this compound to study degradation pathways and the environmental fate of pyrimidine-containing compounds .

Methods of Application

The compound is subjected to various environmental conditions to simulate its breakdown and transformation in nature. Analytical techniques like mass spectrometry are used to monitor the process .

Results and Outcomes

Studies reveal the degradation products and their toxicity, providing insights into the environmental impact of pyrimidine derivatives. The data includes half-lives and degradation rates .

This analysis provides a detailed look at the diverse applications of “o-benzyl s-(4,6-dimethylpyrimidin-2-yl) carbonothioate” across different scientific fields. Each application leverages the unique chemical properties of the compound to serve specific research and industrial needs.

Application in Photodynamic Therapy

Scientific Field

Biomedical Research

Application Summary

This compound is investigated for its potential use in photodynamic therapy (PDT) as a photosensitizer precursor. PDT is a treatment that uses light-sensitive compounds to destroy cancer cells .

Methods of Application

The compound is modified to enhance its absorption of light and its ability to generate reactive oxygen species upon irradiation. It is then tested in vitro using cancer cell lines .

Results and Outcomes

The modified compound shows promising results in inducing cell death in cancerous cells when exposed to light of a specific wavelength. The effectiveness is measured by cell viability assays and fluorescence microscopy .

Application in Nanotechnology

Scientific Field

Nanotechnology

Application Summary

In nanotechnology, this compound is used to synthesize nanomaterials with potential applications in electronics, catalysis, and sensing .

Methods of Application

The compound is used as a precursor in the synthesis of metal-organic frameworks (MOFs) or as a ligand to stabilize nanoparticles .

Results and Outcomes

The synthesized nanomaterials are characterized by their size, shape, and surface properties using techniques like TEM, SEM, and XRD. Their performance in various applications is evaluated through targeted experiments .

Application in Fluorescence Imaging

Scientific Field

Bioimaging

Application Summary

The compound’s derivatives are explored for their fluorescent properties, making them suitable for use in fluorescence imaging techniques .

Methods of Application

Derivatives of the compound are conjugated with biomolecules or incorporated into imaging agents. Their fluorescence is then tested in biological samples .

Results and Outcomes

The fluorescent derivatives provide high contrast and specificity in imaging applications. The efficiency is quantified through fluorescence intensity and signal-to-noise ratio measurements .

Application in Chemical Sensors

Application Summary

This compound is utilized in the development of chemical sensors for the detection of various analytes, including ions and organic molecules .

Methods of Application

The compound is incorporated into sensor matrices or used to modify electrodes. Its interaction with target analytes is monitored through changes in electrical or optical signals .

Results and Outcomes

The sensors exhibit high sensitivity and selectivity towards the analytes. The performance is assessed by calibration curves and limit of detection (LOD) values .

Application in Catalysis

Scientific Field

Catalysis

Application Summary

Researchers explore the use of this compound in catalysis, particularly in facilitating organic transformations .

Methods of Application

The compound is used as a ligand in metal complexes that act as catalysts. The catalytic activity is tested in various organic reactions .

Results and Outcomes

The metal complexes show enhanced reactivity and selectivity in the catalyzed reactions. The catalytic efficiency is determined by turnover frequency (TOF) and turnover number (TON) metrics .

Application in Drug Delivery Systems

Scientific Field

Pharmaceutics

Application Summary

The compound is studied for its role in drug delivery systems, particularly in the controlled release of therapeutic agents .

Methods of Application

The compound is incorporated into polymeric matrices or liposomes that encapsulate drugs. The release profiles are studied under simulated physiological conditions .

Results and Outcomes

The systems demonstrate the ability to release drugs in a controlled manner, improving the efficacy and reducing side effects. The release kinetics are analyzed using mathematical models .

These applications showcase the versatility of “o-benzyl s-(4,6-dimethylpyrimidin-2-yl) carbonothioate” in various scientific and technological fields, highlighting its potential to contribute to advancements in research and industry.

Application in Enzyme Inhibition Studies

Scientific Field

Biochemistry

Application Summary

This compound is studied for its potential as an enzyme inhibitor, which can provide insights into enzyme mechanisms or serve as a lead compound for developing therapeutic agents .

Methods of Application

The compound is tested against various enzymes to assess its inhibitory effects. Kinetic assays are performed to determine the inhibition constants and mode of inhibition .

Results and Outcomes

The studies may reveal the compound’s efficacy as an inhibitor and its specificity towards certain enzymes. The results include IC50 values and enzyme activity profiles .

Application in Peptide Synthesis

Scientific Field

Peptide Chemistry

Application Summary

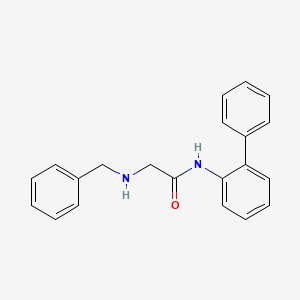

“o-benzyl s-(4,6-dimethylpyrimidin-2-yl) carbonothioate” is used in the synthesis of peptides, particularly as a protecting group for sulfur-containing amino acids .

Methods of Application

The compound is used to protect thiol groups during peptide synthesis. After the peptide chain assembly, the protecting group is removed under specific conditions .

Results and Outcomes

The use of this compound allows for the successful synthesis of peptides with correct disulfide bonds.

Application in Quantum Dot Synthesis

Application Summary

Researchers explore the use of this compound in the synthesis of quantum dots, which are semiconductor nanoparticles with unique optical and electronic properties .

Methods of Application

The compound is used as a precursor or stabilizing agent in the synthesis of quantum dots. The synthesis is typically carried out in a non-aqueous solvent at high temperatures .

Results and Outcomes

The quantum dots synthesized exhibit size-dependent optical properties, which are characterized by UV-Vis spectroscopy and photoluminescence studies .

Application in Supramolecular Chemistry

Scientific Field

Supramolecular Chemistry

Application Summary

This compound is utilized in the design and synthesis of supramolecular structures, such as molecular cages and networks .

Methods of Application

The compound is used as a building block that can form non-covalent interactions with other molecules to create larger assemblies .

Results and Outcomes

The resulting supramolecular structures are analyzed using techniques like X-ray crystallography and NMR spectroscopy to understand their geometry and binding properties .

Application in Polymer Chemistry

Scientific Field

Polymer Chemistry

Application Summary

The compound is investigated for its role in the modification of polymers, aiming to enhance their properties or introduce new functionalities .

Methods of Application

The compound is grafted onto polymer chains or used as a comonomer in copolymerization reactions. The reactions are optimized for the desired degree of modification .

Results and Outcomes

The modified polymers are characterized for their mechanical, thermal, and chemical properties. The performance improvements are quantified through various testing methods .

Application in Ligand Chemistry

Scientific Field

Coordination Chemistry

Application Summary

“o-benzyl s-(4,6-dimethylpyrimidin-2-yl) carbonothioate” is used as a ligand in the formation of metal complexes with potential catalytic or optical applications .

Methods of Application

The compound is reacted with metal salts to form complexes. The ligand’s binding sites and the metal’s coordination environment are carefully controlled .

Results and Outcomes

The metal complexes are studied for their reactivity, stability, and potential applications. Spectroscopic methods are used to elucidate their structures .

属性

IUPAC Name |

benzyl (4,6-dimethylpyrimidin-2-yl)sulfanylformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-10-8-11(2)16-13(15-10)19-14(17)18-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAUFTRWMCEXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194956 | |

| Record name | Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate | |

CAS RN |

42116-21-2 | |

| Record name | S-(4,6-Dimethyl-2-pyrimidinyl) O-(phenylmethyl) carbonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42116-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042116212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

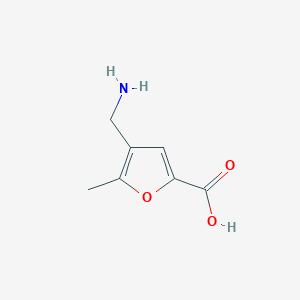

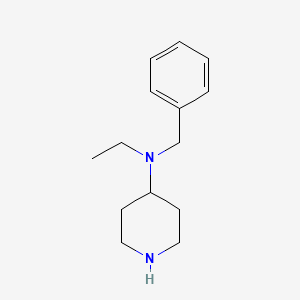

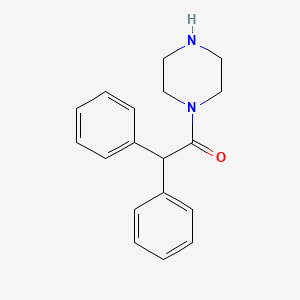

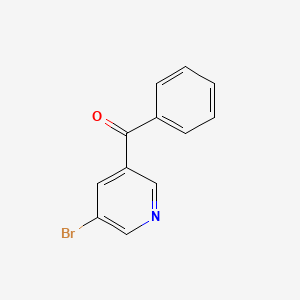

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1269704.png)

![3-[(Phenylsulfonyl)amino]benzoic acid](/img/structure/B1269705.png)